

Probing Enzyme Kinetics with S-(2-oxopentadecyl)-CoA: A Detailed Guide

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Compound of Interest

Compound Name: Coenzyme A, S-(2-oxopentadecyl)-

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

S-(2-oxopentadecyl)-CoA is a powerful tool for investigating the kinetics of enzymes that utilize myristoyl-CoA, most notably N-myristoyltransferase (NMT). As a non-hydrolyzable analog of myristoyl-CoA, it acts as a potent competitive inhibitor of NMT, allowing for detailed mechanistic and structural studies.^{[1][2][3]} This synthetic molecule replaces the labile thioester linkage of the natural substrate with a stable thioether bond, effectively "trapping" the enzyme in its substrate-bound state.^[1] This characteristic makes it an invaluable reagent for a variety of applications in enzymology and drug discovery.

Key Applications:

- Enzyme Inhibition Studies:** S-(2-oxopentadecyl)-CoA is a highly specific and potent inhibitor of N-myristoyltransferase, an enzyme crucial for the function of a wide range of cellular and viral proteins.^{[1][2][3]} Its inhibitory activity allows for the determination of key kinetic parameters such as the inhibitor dissociation constant (K_i).
- Competitive Binding Assays:** Due to its high affinity for the myristoyl-CoA binding site on NMT, this analog can be used in competitive binding assays to screen for and characterize novel NMT inhibitors.

- **Mechanistic Studies:** By locking the enzyme in a substrate-bound conformation, S-(2-oxopentadecyl)-CoA facilitates the study of the catalytic mechanism of NMT and other acyltransferases. It allows researchers to isolate and study the binding event independently of the subsequent catalytic steps.[\[1\]](#)
- **Structural Biology:** The stable complex formed between S-(2-oxopentadecyl)-CoA and NMT is amenable to structural analysis by techniques such as X-ray crystallography, providing insights into the architecture of the active site and the mode of substrate binding.

Mechanism of Action:

S-(2-oxopentadecyl)-CoA functions as a competitive inhibitor by binding to the same active site on NMT as the natural substrate, myristoyl-CoA. However, due to the presence of the chemically stable thioether linkage instead of a thioester bond, the myristoyl group cannot be transferred to the N-terminal glycine of a peptide substrate.[\[1\]](#) This effectively blocks the catalytic cycle of the enzyme. The inhibitory potency is significant, with reported K_i values in the nanomolar range.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of S-(2-oxopentadecyl)-CoA and N-myristoyltransferase.

Table 1: Inhibitor Dissociation Constants (K_i) for S-(2-oxopentadecyl)-CoA against N-myristoyltransferase

Enzyme Source	K_i (nM)	Reference
General	24	[1]
Saccharomyces cerevisiae Nmt1p	25	[1]

Table 2: Kinetic Parameters of N-myristoyltransferase with Myristoyl-CoA

Enzyme	Substrate	K _m (μM)	k _{cat} (s ⁻¹) or k _{ss} (s ⁻¹)	Reference
Saccharomyces cerevisiae Nmt1p	Myristoyl-CoA	-	13.8 ± 0.6 (chemical transformation rate)	[2]
Saccharomyces cerevisiae Nmt1p	Myristoyl-CoA	-	0.10 ± 0.01 (steady-state rate)	[2]
Human NMT1	Hs pp60src(2-9) peptide	2.66 ± 0.20	-	[4]
Human NMT2	Hs pp60src(2-9) peptide	3.25 ± 0.22	-	[4]

Experimental Protocols

Protocol 1: Synthesis of S-(2-oxopentadecyl)-CoA

The synthesis of S-(2-oxopentadecyl)-CoA was first described by Paige et al. in 1989.[3] The key feature of the synthesis is the formation of a stable thioether linkage, replacing the thioester bond of myristoyl-CoA. While the detailed, step-by-step protocol is extensive, the conceptual approach involves the synthesis of 1-bromo-2-pentadecanone, which is then reacted with the free sulfhydryl group of Coenzyme A to form the final product. For the complete, detailed synthesis protocol, researchers are directed to the original publication:

- Paige, L. A., Zheng, G. Q., DeFrees, S. A., Cassady, J. M., & Geahlen, R. L. (1989). S-(2-oxopentadecyl)-CoA, a nonhydrolyzable analogue of myristoyl-CoA, is a potent inhibitor of myristoyl-CoA:protein N-myristoyltransferase. *Journal of medicinal chemistry*, 32(8), 1665–1667.[3]

Protocol 2: In Vitro N-myristoyltransferase (NMT) Inhibition Assay using S-(2-oxopentadecyl)-CoA

This protocol describes a fluorescence-based assay to determine the inhibitory potency of S-(2-oxopentadecyl)-CoA on NMT activity. The assay measures the production of Coenzyme A (CoA), a product of the myristoylation reaction, which reacts with a thiol-reactive fluorescent probe.

Materials:

- Recombinant human NMT1 or NMT2
- Myristoyl-CoA
- Peptide substrate (e.g., a peptide derived from the N-terminus of a known myristoylated protein like Src)[4]
- S-(2-oxopentadecyl)-CoA
- Assay buffer (e.g., 20 mM potassium phosphate, pH 7.9-8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100)[4]
- Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM))
- 96-well black microplates
- Microplate reader capable of fluorescence detection

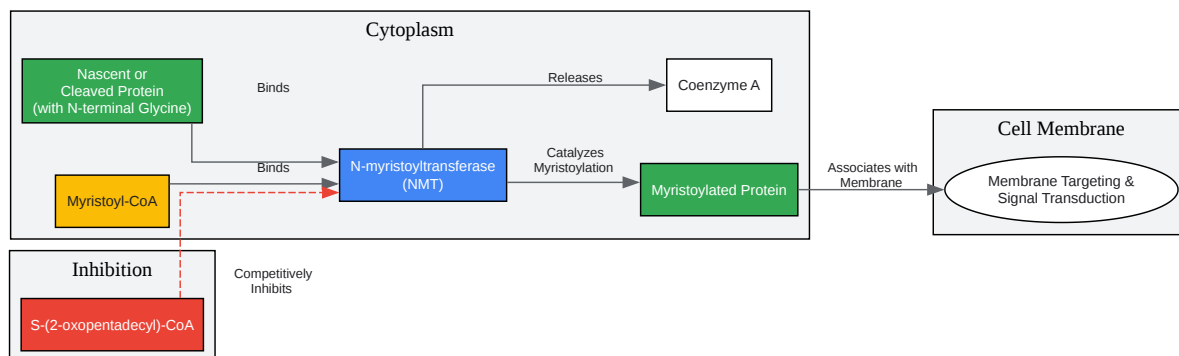
Procedure:

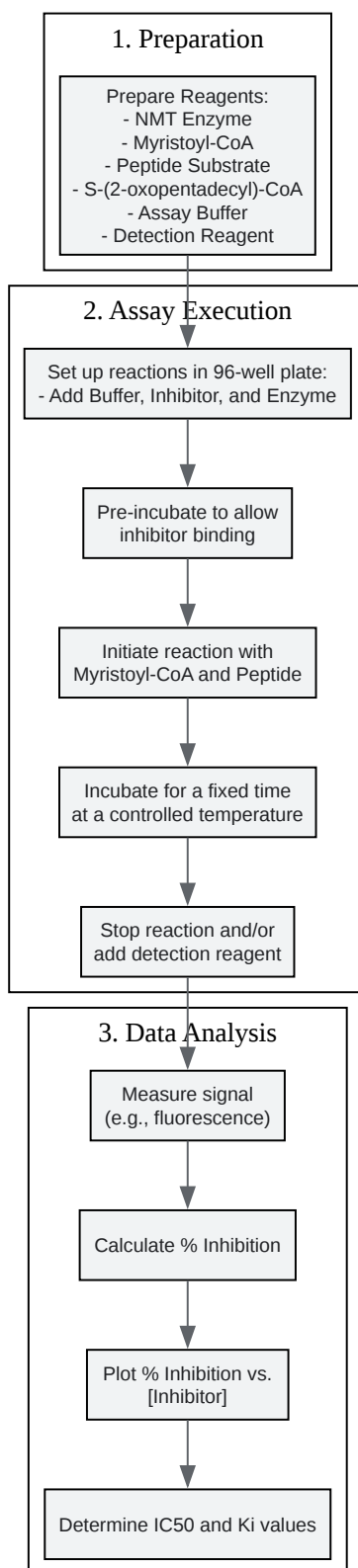
- Reagent Preparation:
 - Prepare stock solutions of myristoyl-CoA, peptide substrate, and S-(2-oxopentadecyl)-CoA in an appropriate solvent (e.g., water or a buffer with a small percentage of DMSO).
 - Prepare a working solution of the fluorescent probe in the assay buffer.
 - Prepare serial dilutions of S-(2-oxopentadecyl)-CoA to be tested.
- Assay Setup:

- In a 96-well plate, add the following to each well:
 - Assay buffer
 - S-(2-oxopentadecyl)-CoA at various concentrations (or vehicle control).
 - Recombinant NMT enzyme.
- Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction:
 - Initiate the enzymatic reaction by adding a mixture of myristoyl-CoA and the peptide substrate to each well.
- Reaction and Detection:
 - Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a specific time (e.g., 30 minutes).
 - Stop the reaction by adding a quenching solution or by directly adding the fluorescent probe if performing an endpoint assay.
 - Add the fluorescent probe to each well if not already present.
 - Incubate for a short period to allow the probe to react with the generated CoA.
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the chosen probe.
 - Subtract the background fluorescence (from wells without enzyme or substrate).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

- The K_i value can be calculated from the IC_{50} value using the Cheng-Prusoff equation, provided the K_m of the substrate is known.

Visualizations





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